

2-Amino-3,5-dimethylbenzoic acid molecular structure and weight

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Compound of Interest

Compound Name: 2-Amino-3,5-dimethylbenzoic acid

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An In-depth Technical Guide to **2-Amino-3,5-dimethylbenzoic Acid**

Introduction

2-Amino-3,5-dimethylbenzoic acid, also known as 3,5-Dimethylantranilic acid, is a substituted aromatic carboxylic acid that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring an amino group and a carboxylic acid ortho to each other on a dimethylated benzene ring, provides a unique combination of functionalities. This arrangement makes it a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, dyes, and specialty polymers.[1] As an unnatural amino acid derivative, it also finds application in peptide chemistry, where researchers can incorporate it into peptide chains to introduce specific structural constraints or functionalities.[2]

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic signature, and applications of **2-Amino-3,5-dimethylbenzoic acid**. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its effective use in laboratory and industrial settings.

Molecular Structure and Physicochemical Properties

The identity and purity of a chemical intermediate are paramount for the success of any synthetic endeavor. The first step in validating a starting material like **2-Amino-3,5-dimethylbenzoic acid** is to confirm its fundamental molecular and physical properties against established references.

Molecular Structure and Identifiers

The structure consists of a benzoic acid core with an amine group at the C2 position and two methyl groups at the C3 and C5 positions. This specific substitution pattern dictates its reactivity and steric profile.

Caption: 2D Molecular Structure of **2-Amino-3,5-dimethylbenzoic acid**.

Quantitative data and standard identifiers are summarized in the table below for quick reference and verification.

Identifier	Value	Source(s)
IUPAC Name	2-amino-3,5-dimethylbenzoic acid	[3][4]
Synonyms	3,5-Dimethylantranilic Acid	[2][4]
CAS Number	14438-32-5	[1][3][5]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1][3][4]
SMILES	<chem>CC1=CC(C)=C(N)C(=C1)C(O)=O</chem>	[3][6]
InChI Key	GIMYRAQQQBFFFJ-UHFFFAOYSA-N	[3][4][6]
PubChem CID	259834	[4]

Physicochemical Properties

These properties are crucial for selecting appropriate solvents for reactions and purification, as well as for handling and storage.

Property	Value	Source(s)
Molecular Weight	165.19 g/mol	[4]
Exact Mass	165.07898 Da	[6]
Appearance	White to cream or brown crystals/powder	[1][3][5]
Melting Point	194-196 °C	[1][5]
Boiling Point	~322 °C (Predicted)	[1]
Solubility	Slightly soluble in water; soluble in ethanol	[1]

Spectroscopic Characterization

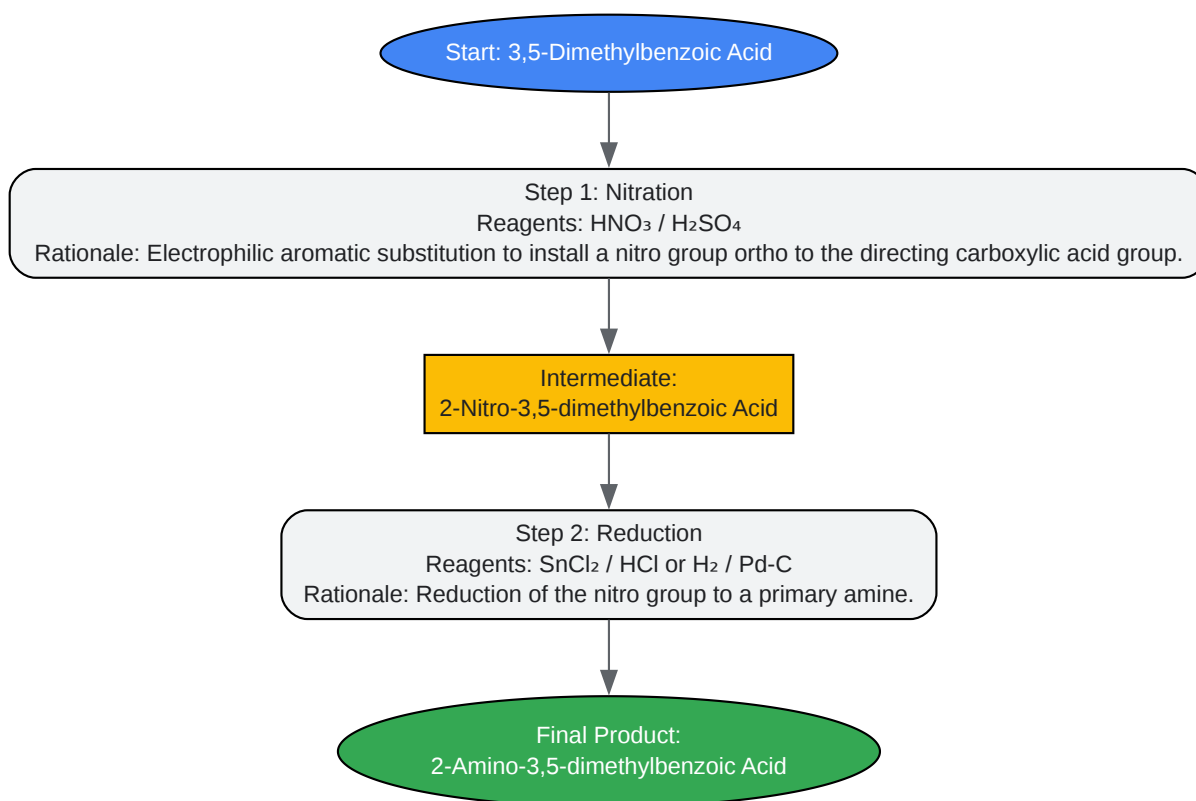
Spectroscopic analysis is a non-negotiable step in quality control for any research chemical. It provides a fingerprint of the molecule, confirming its structure and purity. For a molecule like **2-Amino-3,5-dimethylbenzoic acid**, techniques such as NMR, IR, and Mass Spectrometry are used to verify the presence and arrangement of its functional groups.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR is used to confirm the number and environment of protons. For this molecule, one would expect distinct signals for the two aromatic protons, the amine (NH_2) protons, the carboxylic acid proton, and the two methyl groups. ^{13}C NMR provides information on the carbon skeleton, and a unique signal should be observed for each of the nine carbon atoms.[7]
- **Infrared (IR) Spectroscopy:** FT-IR spectroscopy is essential for identifying functional groups. Key expected absorptions include N-H stretching from the amino group, a broad O-H stretch from the carboxylic acid, and a sharp C=O stretch from the carbonyl group.[8]
- **Mass Spectrometry (MS):** MS is used to confirm the molecular weight of the compound. The molecular ion peak ($[\text{M}]^+$) should correspond to the exact mass of the molecule (165.079 Da).[6] The fragmentation pattern can also provide structural information.

Synthesis and Reactivity

2-Amino-3,5-dimethylbenzoic acid is primarily used as a synthetic intermediate.[1] While specific, large-scale industrial synthesis routes are often proprietary, a plausible laboratory-scale synthesis can be designed based on fundamental organic transformations. A common conceptual pathway involves the functionalization of 3,5-dimethylbenzoic acid.

A logical, though generalized, synthetic workflow is outlined below. This represents a standard approach in medicinal chemistry for preparing such substituted anthranilic acids.



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Caption: Plausible synthetic route to **2-Amino-3,5-dimethylbenzoic acid**.

The reactivity of this molecule is dominated by its three functional groups:

- The amino group can act as a nucleophile, for example, in amide bond formation.

- The carboxylic acid can undergo esterification or be converted to an acid chloride for further reactions.
- The combination of the ortho-amino and carboxylic acid groups allows it to be a precursor for generating benzyne, highly reactive intermediates used in cycloaddition reactions.[2]

Applications in Research and Drug Development

The utility of **2-Amino-3,5-dimethylbenzoic acid** stems from its role as a versatile intermediate. Its structural motifs are found in various target molecules in both pharmaceutical and material sciences.

- **Pharmaceutical Synthesis:** Substituted anthranilic acids are precursors to many classes of drugs. While specific drugs derived directly from this compound are not broadly cited, the analogous compound, 3,5-dimethylbenzoic acid, is a known intermediate in the synthesis of quinoline inhibitors targeting viral enzymes like the Dengue NS2B-NS3 protease.[9] This highlights the value of the dimethylated benzoic acid scaffold in medicinal chemistry.
- **Agrochemicals:** The closely related 2-amino-5-chloro-3-methylbenzoic acid is a key intermediate in the production of the insecticide Chlorantraniliprole.[10] This demonstrates the importance of this class of compounds in developing modern crop protection agents.
- **Peptide Chemistry:** As an "unnatural" amino acid, it can be incorporated into peptides to create peptidomimetics.[2] These modified peptides can have enhanced stability, specific conformations, or novel biological activities, making them valuable tools in drug discovery.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety. The information below is a summary derived from Safety Data Sheets (SDS) and should not replace a full review of the SDS before use.

- **Hazards:** The compound may cause skin and serious eye irritation. Inhalation of dust may cause respiratory irritation.[11]
- **Precautionary Measures:**

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[\[11\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[\[12\]](#)
- Handling: Avoid breathing dust. Wash hands thoroughly after handling.[\[11\]](#)
- Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[\[1\]](#)[\[11\]](#)

Experimental Protocol: Quality Control via ^1H NMR

Verifying the identity of a starting material is a critical, self-validating step in any synthetic protocol. The following is a generalized procedure for acquiring a proton NMR spectrum.

Objective: To confirm the identity and assess the purity of a sample of **2-Amino-3,5-dimethylbenzoic acid**.

Methodology:

- Sample Preparation: a. Accurately weigh approximately 5-10 mg of the **2-Amino-3,5-dimethylbenzoic acid** sample. b. Transfer the solid to a clean, dry vial. c. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , as the compound is soluble and both NH and OH protons will be visible). d. Vortex the vial until the sample is fully dissolved. e. Using a Pasteur pipette, transfer the solution into a clean NMR tube.
- Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. b. Insert the sample into the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp, well-defined peaks.
- Data Acquisition: a. Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For a standard ^1H NMR, 16-32 scans are typically sufficient. b. Acquire the spectrum.

- Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in the positive phase. c. Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO at ~2.50 ppm). d. Integrate the peaks to determine the relative ratios of different types of protons. e. Analyze the chemical shifts, splitting patterns, and integration values to confirm that they match the expected structure of **2-Amino-3,5-dimethylbenzoic acid**.

Conclusion

2-Amino-3,5-dimethylbenzoic acid is a foundational chemical intermediate with significant potential in diverse synthetic applications. Its well-defined structure, characterized by ortho-amino and carboxylic acid functionalities on a sterically defined aromatic ring, makes it a reliable building block for complex molecular architectures. A thorough understanding of its properties, guided by rigorous spectroscopic verification and adherence to safety protocols, is essential for leveraging its full potential in the fields of drug discovery, agrochemical development, and materials science.

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